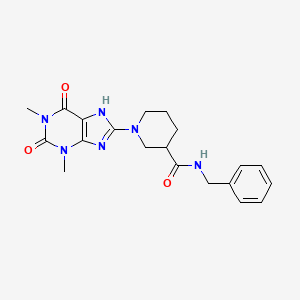![molecular formula C20H12BrN3O3 B10869525 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline](/img/structure/B10869525.png)
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline is an organic compound that belongs to the quinoxaline family This compound is characterized by the presence of a quinoxaline core substituted with a bromophenoxy and a nitrophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated quinoxaline under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromine site, using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while reduction can lead to the formation of amine derivatives.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its bioactive effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Bromophenoxy)acetohydrazide: Known for its coordination with metal ions and potential antimicrobial properties.
4-Bromophenoxy t-Butyl-Dimethylsilane: Used in organic synthesis as a protecting group for phenols.
Uniqueness
2-[4-(4-Bromophenoxy)-3-nitrophenyl]quinoxaline is unique due to its specific substitution pattern on the quinoxaline core, which imparts distinct chemical and biological properties. Its combination of bromophenoxy and nitrophenyl groups makes it a versatile compound for various applications.
Eigenschaften
Molekularformel |
C20H12BrN3O3 |
|---|---|
Molekulargewicht |
422.2 g/mol |
IUPAC-Name |
2-[4-(4-bromophenoxy)-3-nitrophenyl]quinoxaline |
InChI |
InChI=1S/C20H12BrN3O3/c21-14-6-8-15(9-7-14)27-20-10-5-13(11-19(20)24(25)26)18-12-22-16-3-1-2-4-17(16)23-18/h1-12H |
InChI-Schlüssel |
YYTKZYZVGLWBAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC(=C(C=C3)OC4=CC=C(C=C4)Br)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![15-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-9-thia-11,13,14,16-tetrazatetracyclo[8.7.0.02,8.013,17]heptadeca-1(10),2(8),11,14,16-pentaene](/img/structure/B10869444.png)
![2-Chloro-1-{4-[5-(hydroxymethyl)-2-methyl-4-pyrimidinyl]piperidino}-1-propanone](/img/structure/B10869447.png)
![5-(2-Chlorophenyl)-1-[3-(dibutylamino)propyl]-3-hydroxy-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B10869455.png)
![4-[({2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}amino)methyl]-N,N-dimethylaniline](/img/structure/B10869461.png)
![12,12-dimethyl-4-prop-2-enyl-5-propylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B10869469.png)
![4-[(4-Tert-butylphenoxy)methyl]-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B10869487.png)

![4-nitrophenyl (3,3,11-trimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl)acetate](/img/structure/B10869493.png)
![N-(4-chlorophenyl)-2-[4-(ethylcarbamothioyl)piperazin-1-yl]acetamide](/img/structure/B10869504.png)
![2-{[(4-Chloro-2-oxo-2H-chromen-3-YL)methylene]amino}-3',6'-dihydroxyspiro[isoindole-1,9'-xanthen]-3(2H)-one](/img/structure/B10869507.png)
![2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-methylquinazolin-4(3H)-one](/img/structure/B10869515.png)
![5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-methyl-4-(pyridin-3-yl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10869522.png)
![8-ethoxy-6-(3-iodo-4,5-dimethoxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B10869535.png)
![1-(2-Phenylethyl)-3-[3-(propan-2-yloxy)propyl]thiourea](/img/structure/B10869537.png)
